molecular formula C27H27NO5 B14801096 (2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid

Cat. No.: B14801096
M. Wt: 445.5 g/mol
InChI Key: OJELSPMZRJEODW-IQGLISFBSA-N
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Description

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production of the compound in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may result in the formation of reduced compounds .

Scientific Research Applications

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid is unique due to its specific stereochemistry and the presence of both the Fmoc protecting group and the phenylmethoxy group. This combination of features makes it particularly useful in peptide synthesis and other chemical applications .

Properties

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid

InChI

InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25-/m1/s1

InChI Key

OJELSPMZRJEODW-IQGLISFBSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4

Origin of Product

United States

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